molecular formula C12H19N5O B12231783 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine

1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine

Cat. No.: B12231783
M. Wt: 249.31 g/mol
InChI Key: BOTUWXOXNQSJDF-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a piperazine moiety, which is further linked to a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperazine compound under basic conditions . Finally, the cyclopropane ring is attached using a cyclopropanation reaction, often involving diazomethane or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme group and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-cyclopropanecarbonyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring, piperazine moiety, and triazole ring allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

cyclopropyl-[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C12H19N5O/c1-15-11(13-9-14-15)8-16-4-6-17(7-5-16)12(18)10-2-3-10/h9-10H,2-8H2,1H3

InChI Key

BOTUWXOXNQSJDF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCN(CC2)C(=O)C3CC3

Origin of Product

United States

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